molecular formula C17H22N4O2S B5606529 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE

Cat. No.: B5606529
M. Wt: 346.4 g/mol
InChI Key: IXDVNDJIMSMSGT-UHFFFAOYSA-N
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Description

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE is a complex organic compound that features a quinoline and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Triazole Moiety: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of the Quinoline and Triazole Moieties: The final step involves coupling the quinoline and triazole moieties through a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Huisgen cycloaddition, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound can serve as a probe for studying biological processes involving quinoline and triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in neurological pathways, such as acetylcholinesterase and GABA receptors.

    Pathways Involved: It may modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE: can be compared with other quinoline and triazole derivatives, such as:

Uniqueness

  • Structural Uniqueness : The presence of both quinoline and triazole moieties linked through a sulfanyl group makes this compound unique.
  • Functional Uniqueness : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-8-17(2,3)21(14-6-5-12(23-4)7-13(11)14)15(22)9-24-16-18-10-19-20-16/h5-7,10-11H,8-9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVNDJIMSMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=NN3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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